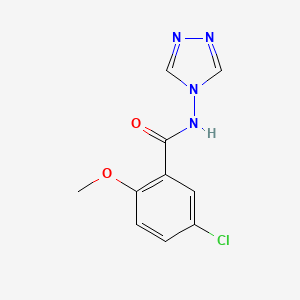
N,N'-Di-acridin-9-yl-benzene-1,4-diamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N1,N4-BIS(ACRIDIN-9-YL)BENZENE-1,4-DIAMINE is a compound that belongs to the class of acridine derivatives. Acridine derivatives have been actively researched due to their potential therapeutic applications, particularly in the treatment of cancer, Alzheimer’s disease, and bacterial infections . This compound is characterized by the presence of two acridine moieties attached to a benzene-1,4-diamine core.
准备方法
The synthesis of N1,N4-BIS(ACRIDIN-9-YL)BENZENE-1,4-DIAMINE typically involves the reaction of acridine derivatives with benzene-1,4-diamine. One common method involves the use of p-toluenesulphonic acid (PTSA) as a catalyst in methanol under microwave-assisted conditions . The reaction conditions are optimized to ensure high yield and purity of the final product. Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to meet industrial standards.
化学反应分析
N1,N4-BIS(ACRIDIN-9-YL)BENZENE-1,4-DIAMINE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitutions, where the acridine moieties can be replaced by other functional groups.
Common reagents and conditions used in these reactions include acidic or basic environments, appropriate solvents (e.g., methanol, ethanol), and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
N1,N4-BIS(ACRIDIN-9-YL)BENZENE-1,4-DIAMINE has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex acridine derivatives.
Industry: It is used in the development of fluorescent dyes and materials for photophysical applications.
作用机制
The primary mechanism of action of N1,N4-BIS(ACRIDIN-9-YL)BENZENE-1,4-DIAMINE involves DNA intercalation. This process involves the insertion of the acridine moieties between the base pairs of the DNA double helix, leading to the disruption of DNA replication and transcription . The compound targets DNA and related enzymes, such as topoisomerases, which are essential for DNA replication and cell division.
相似化合物的比较
N1,N4-BIS(ACRIDIN-9-YL)BENZENE-1,4-DIAMINE can be compared with other acridine derivatives such as acriflavine and proflavine. These compounds share a common structural feature of having acridine moieties but differ in their specific functional groups and overall structure . The uniqueness of N1,N4-BIS(ACRIDIN-9-YL)BENZENE-1,4-DIAMINE lies in its specific arrangement of acridine moieties attached to a benzene-1,4-diamine core, which may confer distinct biological and chemical properties.
Similar compounds include:
- Acriflavine
- Proflavine
- Aza-acridine derivatives
These compounds are also studied for their potential therapeutic applications and their ability to intercalate into DNA .
属性
分子式 |
C32H22N4 |
|---|---|
分子量 |
462.5 g/mol |
IUPAC 名称 |
1-N,4-N-di(acridin-9-yl)benzene-1,4-diamine |
InChI |
InChI=1S/C32H22N4/c1-5-13-27-23(9-1)31(24-10-2-6-14-28(24)35-27)33-21-17-19-22(20-18-21)34-32-25-11-3-7-15-29(25)36-30-16-8-4-12-26(30)32/h1-20H,(H,33,35)(H,34,36) |
InChI 键 |
CHEGZEWTNWNRPZ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NC4=CC=C(C=C4)NC5=C6C=CC=CC6=NC7=CC=CC=C75 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-benzyl-3-[(4-bromobenzyl)sulfanyl]-5-(4-nitrophenyl)-4H-1,2,4-triazole](/img/structure/B12465057.png)

![N-{1H,2H,3H,5H,6H,7H,8H-cyclopenta[b]quinolin-9-yl}-2-{[2-(3,4-dimethoxyphenyl)ethyl](methyl)amino}acetamide](/img/structure/B12465060.png)
![N-[4-(2,4-dichlorophenyl)-5-methyl-1,3-thiazol-2-yl]-2,4-dimethoxybenzamide](/img/structure/B12465062.png)

![N-(3,4-dichlorophenyl)-2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)propanamide](/img/structure/B12465093.png)
![2-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-5,6-dimethyl-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B12465095.png)

![2-(4-Methylphenyl)-2-oxoethyl 4-[(5-{[1-(4-chlorophenyl)-1-oxopropan-2-yl]oxy}-5-oxopentanoyl)amino]benzoate](/img/structure/B12465107.png)

![2-[3-Hydroxy-4-[2-[3-hydroxy-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]ethenyl]phenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12465114.png)

![48-[3-(4-Amino-5-hydroxy-4,6-dimethyloxan-2-yl)oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-19-[(2-amino-4-methylpentanoyl)amino]-22-(2-amino-2-oxoethyl)-5,15-dichloro-2,18,32,35,37-pentahydroxy-20,23,26,42,44-pentaoxo-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3,5,8(48),9,11,14,16,29(45),30,32,34(39),35,37,46,49-pentadecaene-40-carboxylic acid;hydrochloride](/img/structure/B12465132.png)
